2-Amino-5-sec-butyl-4,6-pyrimidinediol
Description
Properties
Molecular Formula |
C8H13N3O2 |
|---|---|
Molecular Weight |
183.21g/mol |
IUPAC Name |
2-amino-5-butan-2-yl-4-hydroxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H13N3O2/c1-3-4(2)5-6(12)10-8(9)11-7(5)13/h4H,3H2,1-2H3,(H4,9,10,11,12,13) |
InChI Key |
OIOCSEBEOUVFGB-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=C(N=C(NC1=O)N)O |
Canonical SMILES |
CCC(C)C1=C(N=C(NC1=O)N)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Melting Points: All 5-substituted derivatives (A9–A11) decompose near 250°C, while 2,5-diamino-4,6-pyrimidinediol decomposes above 300°C due to stronger intermolecular hydrogen bonding from additional amino groups .
- Synthesis Efficiency : Aryl substituents (phenyl, benzyl) marginally improve yields (91–94%) compared to alkyl groups (93% for sec-butyl), likely due to steric and electronic effects during condensation .
Reactivity and Functionalization
The sec-butyl group in A9 influences reactivity:
- Chlorination: 5-Substituted dihydroxypyrimidines undergo chlorination using Vilsmeier–Haack–Arnold reagent to form dichloropyrimidines. The sec-butyl group may slow this reaction compared to smaller substituents (e.g., methyl) due to steric hindrance .
- Nitrosation: Unlike 2,5-diamino-4,6-pyrimidinediol (nitrosated at position 5), A9 lacks a reactive amino group at position 5, limiting its utility in synthesizing pteridine derivatives .
Spectroscopic and Analytic Comparisons
- UV Spectra : A9’s UV profile is uncharacterized, but related 8-oxadihydropteridines show λmax at 264 and 361 nm in acidic solutions. Reduction of these compounds eliminates the 361 nm peak, a trend likely applicable to A9 derivatives .
- NMR Shifts : The sec-butyl group in A9 causes upfield shifts for H-100 (δ = 1.06) and H-30 (δ = 0.72) compared to aryl-substituted analogues (e.g., A10’s phenyl protons at δ = 7.50–7.02) .
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